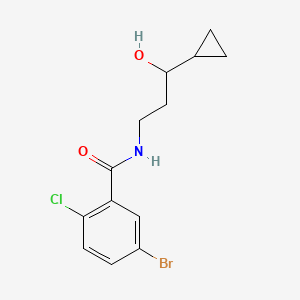![molecular formula C17H22N4O3S B2472172 ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338410-23-4](/img/structure/B2472172.png)
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a complex organic compound of interest in various scientific research fields due to its diverse functional groups and potential applications. This compound features a distinctive structure that includes an ester, amine, cyano, sulfanyl, and piperazine moieties, making it a versatile candidate for biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate generally involves multiple steps:
Starting Materials: : Typically, the synthesis begins with commercially available ethyl acetoacetate and 4-(4-methoxyphenyl)piperazine.
Formation of Intermediate: : Ethyl acetoacetate undergoes aminomethylation with formaldehyde and 4-(4-methoxyphenyl)piperazine to yield an intermediate compound.
Introduction of Cyano and Sulfanyl Groups: : The intermediate then reacts with thiocyanate under basic conditions, introducing the cyano and sulfanyl functionalities.
Final Product Formation: : The final step involves the addition of an amine group to the cyano group, forming the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production may scale up these laboratory methods with optimization:
Batch Reactors: : Utilized for controlled synthesis with precise monitoring.
Continuous Flow Reactors: : For large-scale production, providing enhanced control over reaction times and product purity.
Chemical Reactions Analysis
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions:
Oxidation: : Oxidation with agents like hydrogen peroxide can modify the sulfanyl group to sulfonyl derivatives.
Reduction: : Reduction using hydride donors can reduce the nitrile group to primary amines.
Substitution: : Nucleophilic substitution at the ester site can yield a range of derivatives by replacing the ethoxy group with other nucleophiles.
Common reagents in these reactions include:
Hydrogen peroxide for oxidation
Sodium borohydride for reduction
Alkyl halides for substitution reactions
Major products from these reactions are often derivatives with modifications at the sulfanyl or cyano groups, altering the compound's biological activity.
Scientific Research Applications
The applications of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate are vast:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Studied for its interaction with enzymes and receptors due to its multifaceted functional groups.
Industry: : Utilized in the manufacture of fine chemicals and specialty materials due to its reactive sites.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets through its diverse functional groups:
Amino Group: : Participates in hydrogen bonding and ionic interactions with biological molecules.
Cyano Group: : Engages in nucleophilic addition reactions, influencing enzyme activity.
Sulfanyl Group: : Forms thioether bonds, stabilizing protein structures.
These interactions can modulate molecular pathways, impacting biochemical processes and therapeutic efficacy.
Comparison with Similar Compounds
Compared to other compounds with similar structures, ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate stands out due to its unique combination of functional groups.
Similar Compounds
Ethyl (E)-2-cyano-3-(4-fluorophenyl)-3-(1-piperazinyl)prop-2-enoate: : Lacks the sulfanyl group, altering its reactivity and biological activity.
Ethyl (2E)-3-amino-2-(cyanomethyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate: : Differing by the absence of the sulfanyl group, leading to distinct chemical behavior.
This compound's unique structure enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-24-17(22)15(25-12-18)16(19)21-10-8-20(9-11-21)13-4-6-14(23-2)7-5-13/h4-7H,3,8-11,19H2,1-2H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATGABBNNGJCJB-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472091.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)
![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2472101.png)
![4-(3,4-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2472102.png)


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)

![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)

![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
